2-(Ethylthio)pyrimidine-4,5,6-triamine
Overview
Description
2-(Ethylthio)pyrimidine-4,5,6-triamine is a heterocyclic compound with the molecular formula C6H11N5S. It is characterized by the presence of an ethylthio group attached to the pyrimidine ring, along with three amino groups at positions 4, 5, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)pyrimidine-4,5,6-triamine typically involves the reaction of 2-chloropyrimidine-4,5,6-triamine with ethanethiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the ethylthio group .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding pyrimidine-4,5,6-triamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidine-4,5,6-triamine.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Ethylthio)pyrimidine-4,5,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. The ethylthio group and amino groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4,5,6-triamine: Lacks the ethylthio group, making it less hydrophobic.
2-(Methylthio)pyrimidine-4,5,6-triamine: Contains a methylthio group instead of an ethylthio group, resulting in different chemical properties.
2-(Phenylthio)pyrimidine-4,5,6-triamine: Contains a phenylthio group, which significantly alters its reactivity and biological activity.
Uniqueness
2-(Ethylthio)pyrimidine-4,5,6-triamine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
2-ethylsulfanylpyrimidine-4,5,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5S/c1-2-12-6-10-4(8)3(7)5(9)11-6/h2,7H2,1H3,(H4,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQPJAJZBUCJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=N1)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40823154 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40823154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73000-30-3 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40823154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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